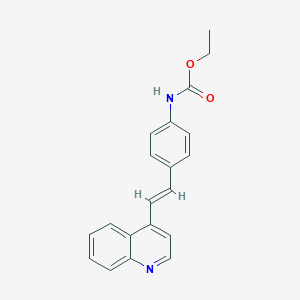
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate, also known as ETVPC, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. ETVPC belongs to a class of compounds known as carbamates, which have been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is not fully understood, but it is thought to involve the inhibition of the parasite's heme detoxification pathway. This pathway is essential for the survival of the parasite, as it allows it to detoxify the heme that is produced during the breakdown of hemoglobin in the host red blood cells. This compound has been shown to disrupt this pathway, leading to the accumulation of toxic heme within the parasite and ultimately, its death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimalarial agent. However, more research is needed to fully understand its pharmacokinetics and toxicity profile. This compound has also been shown to have anticancer activity, although the mechanism of action in this context is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is its high potency against the malaria parasite, which makes it a promising candidate for further development as an antimalarial agent. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce on a large scale. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate. One area of interest is the development of more efficient synthesis methods to improve the yield and scalability of production. Another area of interest is the optimization of this compound for use in combination therapies with other antimalarial drugs, which may improve its efficacy and reduce the risk of drug resistance. Additionally, more research is needed to fully understand the mechanism of action of this compound in both antimalarial and anticancer contexts, which may lead to the development of new drugs with improved activity and selectivity.
Métodos De Síntesis
The synthesis of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate involves the reaction of 4-(2-bromoethenyl)phenylcarbamate with 4-quinolinecarbaldehyde in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the aryl bromide and the alkenyl group. The resulting product is then treated with ethylamine to form the final compound, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate has been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties. In particular, this compound has been studied for its potential as an antimalarial agent. Malaria is a parasitic disease that affects millions of people worldwide, and there is an urgent need for new drugs to combat the disease. This compound has been shown to have potent activity against the malaria parasite, Plasmodium falciparum, both in vitro and in vivo.
Propiedades
Fórmula molecular |
C20H18N2O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
ethyl N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)22-17-11-8-15(9-12-17)7-10-16-13-14-21-19-6-4-3-5-18(16)19/h3-14H,2H2,1H3,(H,22,23)/b10-7+ |
Clave InChI |
NRWCTHPLBDZPCS-JXMROGBWSA-N |
SMILES isomérico |
CCOC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)



![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)